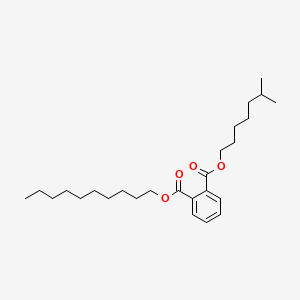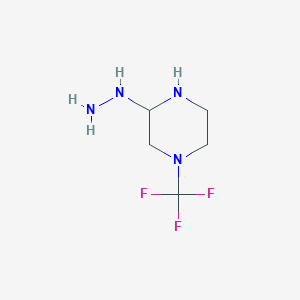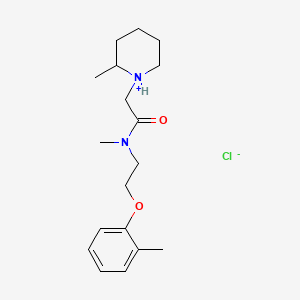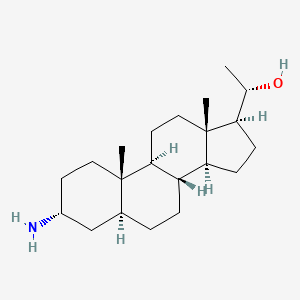
Decyl isooctyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl isooctyl phthalate is a type of phthalate ester, commonly used as a plasticizer to enhance the flexibility and durability of plastic products. It is derived from the esterification of phthalic acid with decyl and isooctyl alcohols. This compound is widely used in various industrial applications due to its effectiveness in improving the properties of polyvinyl chloride (PVC) and other polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decyl isooctyl phthalate is synthesized through the esterification reaction between phthalic acid and a mixture of decyl and isooctyl alcohols. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then purified through distillation to obtain the desired phthalate ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phthalic acid, and alcohols are fed into a reactor, where they are heated and mixed with a catalyst. The reaction is carried out at elevated temperatures and pressures to maximize yield. After the reaction is complete, the product is purified through distillation and other separation techniques to remove any unreacted materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Decyl isooctyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.
Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic anhydride and other oxidation products.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and decyl and isooctyl alcohols.
Oxidation: Phthalic anhydride and other oxidation products.
Substitution: Products depend on the nucleophile used in the reaction
Wissenschaftliche Forschungsanwendungen
Decyl isooctyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its potential as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including its role in metabolic and reproductive disorders.
Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of decyl isooctyl phthalate involves its interaction with cellular and molecular targets. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to disruptions in the hypothalamic-pituitary-gonadal axis, affecting reproductive and developmental processes. Additionally, this compound can induce oxidative stress and inflammation, contributing to its toxic effects on various tissues .
Vergleich Mit ähnlichen Verbindungen
Decyl isooctyl phthalate is similar to other phthalate esters, such as:
Diisodecyl phthalate (DIDP): Used as a plasticizer with similar applications but has a different alcohol component.
Diisononyl phthalate (DINP): Another commonly used plasticizer with a slightly different structure and properties.
Di(2-ethylhexyl) phthalate (DEHP): Widely used but has raised significant health concerns due to its potential toxicity.
Uniqueness: this compound is unique in its specific combination of decyl and isooctyl alcohols, which provides a balance of flexibility and durability in plastic products. Its specific chemical structure also influences its interactions with biological systems, making it a subject of interest in toxicological studies .
Eigenschaften
CAS-Nummer |
53363-96-5 |
|---|---|
Molekularformel |
C26H42O4 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
1-O-decyl 2-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-4-5-6-7-8-9-10-15-20-29-25(27)23-18-13-14-19-24(23)26(28)30-21-16-11-12-17-22(2)3/h13-14,18-19,22H,4-12,15-17,20-21H2,1-3H3 |
InChI-Schlüssel |
GMPAVBYNZCOKOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)



